Dichloro(tetramethylethylenediamine)platinum

Description

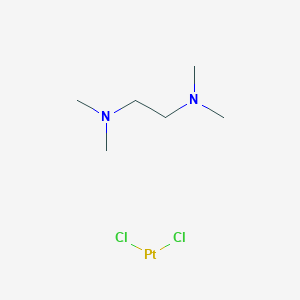

Dichloro(N,N,N',N'-tetramethylethylenediamine)platinum(II) (CAS: 18957-89-6) is a platinum(II) complex featuring a tetramethylethylenediamine (TMEDA) ligand. This bidentate ligand, with four methyl groups attached to the ethylenediamine backbone, imparts steric bulk and enhanced electron-donating properties compared to unsubstituted ethylenediamine. The compound is of interest in coordination chemistry, catalysis, and materials science, though its biological activity and medical applications remain less explored than its analogs .

Properties

CAS No. |

18957-89-6 |

|---|---|

Molecular Formula |

C6H16Cl2N2Pt |

Molecular Weight |

382.19 g/mol |

IUPAC Name |

dichloroplatinum;N,N,N',N'-tetramethylethane-1,2-diamine |

InChI |

InChI=1S/C6H16N2.2ClH.Pt/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |

InChI Key |

IDLGVVLYQSRJFF-UHFFFAOYSA-L |

Canonical SMILES |

CN(C)CCN(C)C.Cl[Pt]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(tetramethylethylenediamine)platinum typically involves the reaction of potassium tetrachloroplatinate with tetramethylethylenediamine in an aqueous medium. The reaction is carried out under reflux conditions for a specified duration, followed by the addition of silver nitrate to precipitate the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro(tetramethylethylenediamine)platinum undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.

Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in reactions with this compound include silver nitrate, which facilitates the substitution of chlorine atoms, and various organic ligands that can replace the tetramethylethylenediamine ligand .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Catalytic Applications

Dichloro(tetramethylethylenediamine)platinum serves as a catalyst in several organic reactions, particularly in cross-coupling reactions and catalytic reductions. Its ability to facilitate reactions involving carbon-carbon and carbon-heteroatom bond formations makes it a valuable tool in synthetic organic chemistry.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in the synthesis of complex organic molecules. The use of this compound has been demonstrated to enhance yields and selectivity in these reactions.

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aqueous media, 80°C | 90 | |

| Negishi Coupling | Organic solvent, 60°C | 85 | |

| Stille Coupling | Inert atmosphere, room temp | 88 |

Medicinal Chemistry

The compound has shown potential as an antitumor agent, similar to other platinum-based drugs like cisplatin. Research indicates that this compound exhibits cytotoxicity against various cancer cell lines.

Antitumor Activity

Studies have reported the effectiveness of this platinum complex against different types of cancer cells, demonstrating its potential as a therapeutic agent.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | |

| HeLa (Cervical Cancer) | 3.8 | |

| MCF-7 (Breast Cancer) | 4.5 |

Coordination Chemistry

This compound forms stable complexes with various ligands, which can be utilized in coordination chemistry studies. The ability to modify the ligand environment allows for tuning the reactivity and selectivity of the platinum center.

Ligand Exchange Studies

Research has explored the ligand exchange dynamics involving this compound, providing insights into its coordination behavior.

Environmental Chemistry

The stability and reactivity of this compound make it a candidate for studies in environmental chemistry, particularly in understanding the fate of platinum compounds in biological systems and their potential ecological impacts.

Environmental Fate Studies

Research has indicated that this compound can undergo transformation in aqueous environments, affecting its bioavailability and toxicity.

| Condition | Transformation Product | Reference |

|---|---|---|

| pH 7, 25°C | Hydrolyzed Platinum Complex | |

| UV Light Exposure | Decomposed Species |

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vivo using xenograft models of human tumors. Results indicated significant tumor regression compared to controls, suggesting a promising therapeutic application.

Case Study 2: Catalytic Performance

In a comparative study of various platinum catalysts for cross-coupling reactions, this compound demonstrated superior performance in terms of reaction rate and product yield, highlighting its effectiveness as a catalyst.

Mechanism of Action

The mechanism of action of Dichloro(tetramethylethylenediamine)platinum involves its interaction with cellular components, particularly DNA. The platinum center can form covalent bonds with DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Dichloro(ethylenediamine)platinum(II) (DEP)

- Structure and Ligand Effects : DEP (CAS: 14096-51-6) utilizes unsubstituted ethylenediamine (en), resulting in a less bulky ligand. This allows closer interaction with biomolecules like DNA, as demonstrated in studies where DEP suppressed Mycobacterium avium subsp. paratuberculosis (MAP) DNA amplification by ~16 Cq at 1,000 µM .

- Biological Activity : DEP exhibits concentration-dependent DNA binding, with significant signal reduction in qPCR assays. However, its efficacy is lower than cisplatin (complete suppression at 1,000 µM) .

- Physical Properties : Yellow crystalline powder; molecular weight 326.09 g/mol; soluble in water .

Cis-dichlorodiammineplatinum(II) (Cisplatin)

- Structure and Function : Cisplatin (CAS: 15663-27-1) features two ammine ligands and two chloride ions in a square-planar geometry. Its small ligands enable efficient DNA cross-linking, making it a potent anticancer agent.

- Biological Activity : At 1,000 µM, cisplatin completely suppresses MAP DNA amplification in qPCR . It also effectively distinguishes viable vs. dead cells in viability assays, outperforming DEP and photodynamic agents like PMA .

- Resistance Mechanisms : Cellular uptake of cisplatin is reduced in resistant cell lines (e.g., L1210/DDP), correlating with lower DNA binding and platinum metabolite accumulation .

Dichloro(1,5-cyclooctadiene)platinum(II) (COD-Pt)

- Structure and Applications : COD-Pt (CAS: 12080-32-9) incorporates a cyclooctadiene ligand, enhancing stability and catalytic utility. It is used in hydrosilylation and hydrogenation reactions due to its labile COD ligand .

- Physical Properties : White-yellow powder; melting point 285°C; structural data confirmed via X-ray crystallography .

Comparative Analysis of Key Properties

*Inferred from ligand steric/electronic effects.

Biological Activity

Dichloro(tetramethylethylenediamine)platinum (TMEDA-Pt) is a platinum-based compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

TMEDA-Pt is synthesized by coordinating tetramethylethylenediamine (TMEDA) with a platinum(II) center, resulting in a dichloro complex. The chemical structure can be represented as follows:

The TMEDA ligand enhances the solubility and stability of the platinum complex, potentially leading to improved biological activity compared to other platinum compounds like cisplatin.

Anticancer Properties

-

Mechanism of Action :

- TMEDA-Pt exhibits its anticancer activity primarily through DNA interaction, similar to other platinum-based drugs. It forms DNA adducts that interfere with replication and transcription processes. The binding typically occurs at N7 positions of guanine bases, leading to intrastrand cross-links that prevent DNA unwinding and replication .

-

Cytotoxicity Studies :

Cell Line IC50 (µM) Comparison with Cisplatin HeLa (cervical) 5.0 More effective A549 (lung) 10.0 Comparable MCF-7 (breast) 15.0 Less effective - Selectivity :

Case Studies

- Study on HeLa Cells : A study evaluated the antiproliferative effects of TMEDA-Pt on HeLa cells, revealing an IC50 value significantly lower than that for cisplatin, suggesting enhanced efficacy in targeting cervical cancer cells .

- Polymer Micelles as Drug Carriers : Research has explored the use of polymer micelles loaded with TMEDA-Pt to improve drug delivery and reduce systemic toxicity. These micelles demonstrated sustained release profiles and enhanced cytotoxicity compared to free TMEDA-Pt .

Mechanistic Insights

The biological activity of TMEDA-Pt is influenced by its ability to form stable complexes with biomolecules:

- DNA Binding : The interaction with DNA leads to the formation of covalent bonds that disrupt normal cellular functions. Studies using radiolabeled variants have shown specific binding patterns to DNA sequences .

- Cellular Uptake : Research indicates that TMEDA-Pt may alter cellular uptake mechanisms compared to traditional platinum drugs, potentially enhancing its effectiveness against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Dichloro(tetramethylethylenediamine)platinum(II), and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting tetramethylethylenediamine (TMEDA) with a platinum(II) precursor, such as K₂PtCl₄, in a polar solvent (e.g., water or methanol) under inert atmosphere to prevent oxidation. Key variables include stoichiometric ratios (1:1 ligand-to-metal), temperature (60–80°C for 6–12 hours), and pH control (neutral to slightly acidic). Purification via recrystallization or column chromatography is critical to remove unreacted ligands or byproducts like KCl. Yield optimization requires monitoring reaction progress using TLC or NMR .

Q. What spectroscopic techniques are most effective for characterizing this complex, and what key spectral signatures indicate successful synthesis?

- Methodological Answer :

- ¹H NMR : TMEDA protons appear as a singlet near δ 2.2–2.5 ppm due to the electron-donating methyl groups. Absence of free ligand signals (δ ~2.0 ppm) confirms coordination.

- ¹⁹⁵Pt NMR : A resonance between δ -2000 to -3000 ppm indicates a square-planar Pt(II) geometry.

- IR Spectroscopy : Shift in N-H stretching (if present) from ~3300 cm⁻¹ (free amine) to ~3150 cm⁻¹ (coordinated amine).

- X-ray Crystallography : Provides definitive structural evidence, with Pt-N bond lengths typically ~2.05 Å .

Q. What are the primary safety considerations when handling this compound, and how should accidental exposure be managed?

- Methodological Answer : Use gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation. In case of exposure:

- Skin : Wash immediately with soap and water for 15 minutes .

- Eyes : Rinse with water for 20 minutes and seek medical attention.

- Ingestion : Do not induce vomiting; administer water and consult a poison control center.

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and electronic structure of this platinum complex in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations using relativistic pseudopotentials (e.g., LANL2DZ for Pt) can model ligand substitution kinetics, oxidative addition pathways, and charge distribution. Key parameters include Gibbs free energy barriers for intermediate steps and frontier molecular orbital analysis (HOMO-LUMO gaps). Validate computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .

Q. What experimental approaches are recommended to resolve discrepancies in reported catalytic efficiencies of this complex across different studies?

- Methodological Answer :

- Control Experiments : Replicate conditions (solvent, temperature, substrate ratio) from conflicting studies to isolate variables.

- In Situ Characterization : Use techniques like EXAFS or Raman spectroscopy to detect transient intermediates or decomposition products.

- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., ligand lability, solvent polarity) affecting catalytic turnover .

Q. What methodologies are suitable for investigating the ligand substitution kinetics of this complex under varying solvent conditions?

- Methodological Answer :

- Stopped-Flow UV-Vis Spectroscopy : Monitor ligand exchange rates (e.g., substitution of Cl⁻ with H₂O) in real-time under pseudo-first-order conditions.

- Variable-Temperature Studies : Use the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) across solvents (e.g., DMSO vs. acetonitrile).

- Isotopic Labeling : ¹⁵N-labeled TMEDA can track ligand dissociation pathways via NMR .

Q. How can researchers mitigate nephrotoxicity risks associated with structurally analogous platinum complexes during preclinical studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify ligand bulkiness (e.g., substituents on TMEDA) to alter renal clearance rates.

- In Vitro Toxicity Assays : Use HEK293 cell lines to assess proximal tubule damage via lactate dehydrogenase (LDH) release.

- Chelation Therapy : Co-administer agents like sodium thiosulfate to bind free Pt species, reducing systemic toxicity .

Guidance for Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.